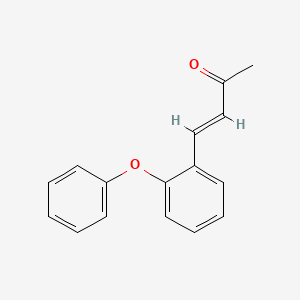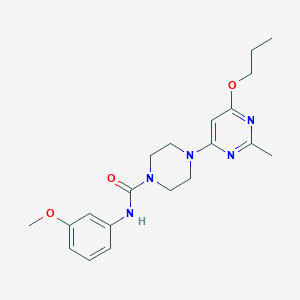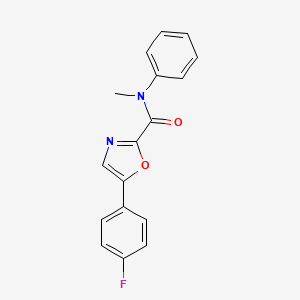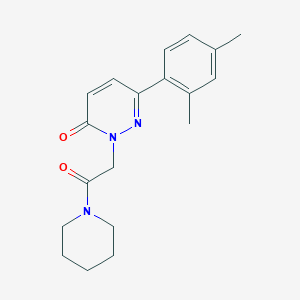![molecular formula C25H20ClN5OS B2480699 7-chloro-2-(((4-(phenethylamino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 422532-38-5](/img/structure/B2480699.png)
7-chloro-2-(((4-(phenethylamino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The study of pyrido[1,2-a]pyrimidin-4-one derivatives, including quinazolinones and related heterocyclic compounds, has been of significant interest due to their diverse pharmacological properties and applications in medicinal chemistry. These compounds are known for their potential as kinase inhibitors, antimicrobial agents, and their role in agricultural chemistry as bactericides.
Synthesis Analysis
The synthesis of related quinazolin-4(3H)-ones and pyrazolo[4,3-d]pyrimidin-7(6H)-ones often involves cyclization reactions, condensation with aryl methyl ketones, or amidine arylation methods. For example, molecular iodine has been used as a catalyst for the oxidative coupling of 2-aminobenzamides with aryl methyl ketones to produce 2-aryl quinazolin-4(3H)-ones, showcasing an efficient pathway for the synthesis of similar compounds without the need for metal catalysts or ligands (Mohammed, Vishwakarma, & Bharate, 2015).
Scientific Research Applications
Antimicrobial Activities
A notable application of compounds related to 7-chloro-2-(((4-(phenethylamino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is in antimicrobial activities. Several studies have demonstrated that these compounds exhibit promising antimicrobial activity against various gram-positive and gram-negative bacteria. For instance, Myangar and Raval (2012) synthesized azetidinyl-3-quinazolin-4-one hybrids starting from anthranilic acid, revealing potent antimicrobial properties (Myangar & Raval, 2012). Additionally, El-Gazzar et al. (2008) synthesized pyrimido[4,5-b]-quinoline and pyrido[2,3-d]pyrimidine derivatives, some of which displayed antibacterial and antifungal activities (El-Gazzar, Aly, Zaki, & Hafez, 2008).
Synthesis of Quinazolin-4(3H)-Ones
Another significant application is in the synthesis of quinazolin-4(3H)-ones, a process involving the amidine arylation method. Li et al. (2013) described the preparation of pyrido[4,3-d]pyrimidin-4(3H)-one using a catalytic process followed by cyclization, demonstrating the versatility of these compounds in synthesizing quinazolin-4(3H)-ones (Li et al., 2013).
Anti-Inflammatory and Pro-Apoptotic Activities
Research has also shown the potential of these compounds in exhibiting anti-inflammatory and pro-apoptotic activities. Fahmy et al. (2012) synthesized a series of heterocyclic derivatives, including pyrazol-5(4H)-ones and quinazolin-5(6H)-ones, which demonstrated significant anti-inflammatory activities (Fahmy, Khalifa, Nossier, Abdalla, & Ismai, 2012). Additionally, Font et al. (2011) explored pyrimidin-2,4-diamine derivatives related to quinazolin-2,4-diamine, which exhibited selective pro-apoptotic activity in cancer cells (Font, González, Palop, & Sanmartín, 2011).
Antitumor and Antimicrobial Agents
Compounds similar to this compound are also being investigated as potential antitumor and antimicrobial agents. Gangjee et al. (1996) synthesized pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors of thymidylate synthase, showcasing their potential as antitumor and/or antibacterial agents (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).
Mechanism of Action
Target of Action
It is known that quinazoline derivatives, such as this compound, are often biologically relevant against different cancer cell lines .
Mode of Action
It is known that quinazoline derivatives often interact with cancer cells, leading to various changes that inhibit the growth and proliferation of these cells .
Biochemical Pathways
Quinazoline derivatives are known to interact with various biochemical pathways in cancer cells, leading to downstream effects such as inhibited cell growth and proliferation .
Pharmacokinetics
The in-vivo anticancer activity of similar quinazoline derivatives has been examined using a number of measures, including body weight analysis, mean survival time, and % increase in life span approaches .
Result of Action
It is known that similar quinazoline derivatives have shown significant antitumor activity .
Action Environment
The effectiveness of similar quinazoline derivatives has been tested in-vivo, suggesting that these compounds can function effectively in a biological environment .
properties
IUPAC Name |
7-chloro-2-[[4-(2-phenylethylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN5OS/c26-18-10-11-22-28-19(14-23(32)31(22)15-18)16-33-25-29-21-9-5-4-8-20(21)24(30-25)27-13-12-17-6-2-1-3-7-17/h1-11,14-15H,12-13,16H2,(H,27,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUDCIJQSDPCBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC4=CC(=O)N5C=C(C=CC5=N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenethyl)-3-(8-oxo-6-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2480618.png)


![1-(3-chloro-4-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2480622.png)
![1-Benzyl-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2480623.png)
![N-cyclohexyl-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2480626.png)



![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea](/img/structure/B2480631.png)

![1-(6-phenoxypyrimidin-4-yl)-N-[4-(trifluoromethyl)benzyl]piperidine-4-carboxamide](/img/structure/B2480636.png)
![2-(4-Chlorobenzyl)-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B2480637.png)
